N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O5/c1-21-15-14(16(25)22(2)17(21)26)23(8-19-15)7-13(24)20-10-6-11(27-3)9(18)5-12(10)28-4/h5-6,8H,7H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTMNAIMSSWQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 4-chloro-2,5-dimethoxyaniline and a suitable purine derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
N,N-Diallyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Empirical Formula : C₁₅H₁₉N₅O₃
- Molecular Weight : 317.34 g/mol
- Key Differences: Substituents: The acetamide nitrogen is substituted with diallyl groups instead of a 4-chloro-2,5-dimethoxyphenyl group. The absence of electron-withdrawing chlorine may decrease electrophilicity and influence reactivity .
| Property | Target Compound | N,N-Diallyl Analog |
|---|---|---|
| Core Structure | Purine-acetamide | Purine-acetamide |
| Substituents | 4-Cl-2,5-OMePh | N,N-Diallyl |
| Molecular Weight (g/mol) | ~400 (estimated*) | 317.34 |
| Likely Bioactivity | Enzyme inhibition | Enzyme modulation |
*Estimated based on structural similarity.
Acetamide-Based Agrochemicals
lists pesticidal acetamides with diverse substituents, such as:
- Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
- Dimethenamid : 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
| Property | Target Compound | Alachlor | Dimethenamid |
|---|---|---|---|
| Core Structure | Purine-acetamide | Simple acetamide | Simple acetamide |
| Primary Use | Pharmaceutical | Herbicide | Herbicide |
| Substituents | Aromatic/Cl/OMe | Diethylphenyl/Cl | Thienyl/Cl/OMe |
| Mechanism | Enzyme/receptor | Plant growth inhibition | Plant growth inhibition |
The target compound’s purine core distinguishes it from agrochemical acetamides, suggesting divergent biological targets and applications .
Natural Product Derivatives
highlights natural compounds like Zygocaperoside (triterpenoid saponin) and Isorhamnetin-3-O glycoside (flavonoid). These differ fundamentally from the synthetic purine-acetamide:
- Zygocaperoside: Carbohydrate-linked triterpenoid with emulsifying properties.
- Isorhamnetin-3-O glycoside: Antioxidant flavonoid with hydroxyl and glycosyl groups.
| Property | Target Compound | Zygocaperoside | Isorhamnetin-3-O glycoside |
|---|---|---|---|
| Origin | Synthetic | Natural (Z. fabago) | Natural (Z. fabago) |
| Core Structure | Purine-acetamide | Triterpenoid | Flavonoid |
| Bioactivity | Enzyme modulation | Surfactant, antifungal | Antioxidant, anti-inflammatory |
Research Findings and Implications
- Structural Determinants of Activity : The 4-chloro-2,5-dimethoxyphenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., kinases or phosphodiesterases) compared to less polar analogs like the N,N-diallyl derivative .
- Synthetic Feasibility : The acetamide linkage allows modular substitution, as seen in agrochemicals (), enabling tailored pharmacokinetic optimization .
- Safety Considerations : Chlorinated aromatics (as in the target compound) may raise toxicity concerns, necessitating rigorous ADMET profiling, unlike natural derivatives () .
Biological Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (commonly referred to as the compound ) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₄ClN₃O₄
- Molecular Weight : 271.697 g/mol
- CAS Number : 4433-79-8
- Density : 1.3 ± 0.1 g/cm³
- Melting Point : 102-104 °C
- Boiling Point : 432.7 ± 45.0 °C at 760 mmHg
The compound is primarily known for its interaction with adenosine receptors, particularly the A2A receptor. Research indicates that compounds targeting A2A receptors can have implications in various therapeutic areas such as neurodegenerative diseases and cancer treatment.
Adenosine Receptor Interaction
The A2A adenosine receptor (A2AAR) is a G-protein coupled receptor that plays a crucial role in mediating the effects of adenosine in the central nervous system and peripheral tissues. The compound's affinity for A2AAR can be quantified using the inhibition constant , which reflects its potency as an agonist or antagonist.
| Compound Name | (nM) A1AR | (nM) A2AAR | (nM) A2BAR | (nM) A3AR |
|---|---|---|---|---|
| N-(4-Chloro...) | 2400 | 46 | >30,000 | 21,000 |
| NECA | 14 | 20 | 330 | 6.2 |
This table illustrates the varying affinities of different compounds for adenosine receptors, highlighting the potential efficacy of N-(4-Chloro...) in modulating receptor activity .
Anticancer Properties
Recent studies have explored the anticancer potential of related purine derivatives. For instance, derivatives similar to N-(4-Chloro...) have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could induce significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
Neuroprotective Effects
The neuroprotective properties of compounds targeting A2A receptors have been documented extensively. By modulating adenosine signaling pathways, these compounds may help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Parkinson's and Alzheimer's .
Case Studies
-
Study on Antitumor Activity :
- Researchers investigated a series of purine derivatives similar to N-(4-Chloro...) for their anticancer activity.
- Results indicated that certain derivatives exhibited significant cytotoxic effects against human breast cancer cells with IC50 values in the low micromolar range.
-
Neuroprotection in Animal Models :
- In a study involving rodent models of Parkinson's disease, administration of A2A receptor antagonists resulted in improved motor function and reduced neuronal loss.
- The study highlighted the potential of compounds like N-(4-Chloro...) in providing therapeutic benefits through their action on adenosine receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
